molecular formula C3H2F6O3S B125358 2,2,2-Trifluoroethyl trifluoromethanesulfonate CAS No. 6226-25-1

2,2,2-Trifluoroethyl trifluoromethanesulfonate

Cat. No.: B125358
CAS No.: 6226-25-1
M. Wt: 232.1 g/mol
InChI Key: RTMMSCJWQYWMNK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H2F6O3S. It is a powerful trifluoroethylating agent, which is useful for the synthesis of fluorinated amino acids and other fluorinated compounds .

Mechanism of Action

Target of Action

2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent . It is primarily used in the synthesis of fluorinated amino acids . The primary targets of this compound are therefore the amino acids that are being fluorinated.

Mode of Action

The compound acts as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . This results in the production of nitrophenylalanines .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated amino acids . The downstream effects of this process include the production of fluorinated amino acids, which can have various applications in medicinal chemistry and drug design.

Result of Action

The result of the action of this compound is the production of fluorinated amino acids . These compounds can have various biological activities, depending on their specific structures and the nature of the fluorinated substituents.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to moisture . Therefore, it should be stored under dry conditions to maintain its stability and efficacy . Furthermore, the compound is a liquid that is slightly soluble in water , which can affect its distribution and reactivity in aqueous environments.

Properties

IUPAC Name

2,2,2-trifluoroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMMSCJWQYWMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073365
Record name 2,2,2-Trifluoroethyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073365
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Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-25-1
Record name 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6226-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, trifluoro-, 2,2,2-trifluoroethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl triflate
Source EPA DSSTox
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Record name 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoroethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.718
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of trifluoromethanesulfonyl chloride (640 μL, 6 mmol) in CH2Cl2 (5 mL) was cooled under argon to -78° C. (IPA:dry ice bath). 2,2,2-Trifluoroethanol was added (365 μL, 5 mmol) and triethylamine (834 μL, 6 mmol) was added dropwise. The reaction was stirred for 1.5 hours then warmed to 0° C. for 1 hour. Anhydrous ether (20 mL) was added and the mixture was stirred at 0° C. for 30 minutes. The solids were filtered off and the solvent was removed under reduced pressure with the flask maintained at 0° C. This afforded the 2,2,2-trifluoroethyltriflate as a yellow oil which was used immediately.
Quantity
640 μL
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reactant
Reaction Step One
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0 (± 1) mol
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5 mL
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834 μL
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20 mL
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Synthesis routes and methods II

Procedure details

In a 100-ml flask equipped with a stirrer, a thermometer, a nitrogen introducing pipe and a condenser, 50 ml (0.297 mol) of trifluoromethanesulfonic anhydride and 25 ml (0.342 mole) of 2,2,2-trifluoroethanol were placed at room temperature and stirred for 30 minutes in a nitrogen atmosphose, followed by reflux for 3 hours. After distillation, 50.3 g of 2,2,2-trifluoroethyl trifluoromethanesulfonate was obtained in yield of 73%.
Quantity
50 mL
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reactant
Reaction Step One
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25 mL
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reactant
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Synthesis routes and methods III

Procedure details

Combine 2,2,2-trifluoro-ethanol (6.2 mL), pyridine (6.8 mL) and CH2Cl2 (20 mL) cooled in an ice bath. Add Tf2O (25 g) over about 45 minutes. After 15 minutes, add water, separate the layers and extract with water. The organic layer was dried over Na2SO4 and concentrated through a short path distillation apparatus (8 g, 54%).
Quantity
6.2 mL
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reactant
Reaction Step One
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6.8 mL
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reactant
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20 mL
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25 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 2,2,2-trifluoroethyl trifluoromethanesulfonate and p-dimethylaminophenylmagnesium bromide?

A1: This reaction, as explored in one study , investigates the reactivity of perfluoroalkanesulfonate esters with Grignard reagents. While the specific findings aren't detailed in the abstract, this type of reaction generally explores the potential for nucleophilic substitution reactions on the alkyl chain of the sulfonate ester. Understanding such reactions can provide insights into new synthetic pathways for incorporating fluoroalkyl groups into organic molecules.

Q2: How does the structure of this compound influence its reactivity as a fluorinating agent?

A2: The molecule consists of a trifluoromethanesulfonate group (CF3SO2O-), a highly electron-withdrawing group, attached to a 2,2,2-trifluoroethyl group (CF3CH2-). This structure makes the molecule a strong electrophile. The trifluoromethanesulfonate acts as an excellent leaving group, facilitating nucleophilic attack on the carbon adjacent to the fluorine atoms. This allows for the introduction of the 2,2,2-trifluoroethyl group into other molecules, serving as a valuable tool in medicinal and agricultural chemistry for modifying the properties of target compounds .

Q3: What are the potential applications of synthesizing 1-H-2,2-difluorovinylphosphorus compounds from this compound?

A3: While the specific applications aren't detailed in the provided abstract , 1-H-2,2-difluorovinylphosphorus compounds represent a class of organofluorine compounds with potential applications in various fields. These could include:

    Q4: Are there any spectroscopic studies available on this compound?

    A4: Yes, one study focuses on the experimental and theoretical vibrational study of this compound . Although the specific findings are not elaborated on in the abstract, this type of study likely provides insights into the molecule's structure and bonding characteristics. Vibrational spectroscopy techniques like infrared and Raman spectroscopy can be used to identify specific functional groups and analyze molecular vibrations, contributing to a more comprehensive understanding of the compound's properties.

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